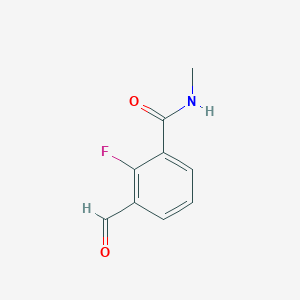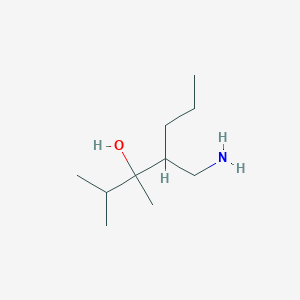
2-fluoro-3-formyl-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-3-formyl-N-methylbenzamide is an organic compound with the molecular formula C9H8FNO2 It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the second position, a formyl group at the third position, and an N-methyl group on the amide nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-3-formyl-N-methylbenzamide typically involves the following steps:
Nucleophilic Fluorination:
Formylation: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used.
N-Methylation: The N-methyl group can be introduced through methylation reactions using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-fluoro-3-formyl-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: 2-fluoro-3-carboxy-N-methylbenzamide.
Reduction: 2-fluoro-3-hydroxymethyl-N-methylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-fluoro-3-formyl-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds and interact with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-fluoro-3-formyl-N-methylbenzamide involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The formyl group can act as a hydrogen bond acceptor, while the amide group can participate in hydrogen bonding as both donor and acceptor. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-fluoro-N-methylbenzamide: Lacks the formyl group, making it less reactive in certain chemical reactions.
3-formyl-N-methylbenzamide: Lacks the fluorine atom, affecting its electronic properties and reactivity.
2-fluoro-3-hydroxy-N-methylbenzamide: Has a hydroxyl group instead of a formyl group, leading to different reactivity and applications.
Uniqueness
2-fluoro-3-formyl-N-methylbenzamide is unique due to the presence of both the fluorine and formyl groups, which impart distinct electronic and steric properties. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C9H8FNO2 |
|---|---|
Poids moléculaire |
181.16 g/mol |
Nom IUPAC |
2-fluoro-3-formyl-N-methylbenzamide |
InChI |
InChI=1S/C9H8FNO2/c1-11-9(13)7-4-2-3-6(5-12)8(7)10/h2-5H,1H3,(H,11,13) |
Clé InChI |
XCFPDGGAUQUUHL-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC=CC(=C1F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-chloro-1h-pyrazol-3-amine](/img/structure/B13625427.png)

![4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13625437.png)





![Methyl5-[1-(trifluoromethyl)cyclopropyl]pyridine-2-carboxylate](/img/structure/B13625485.png)




